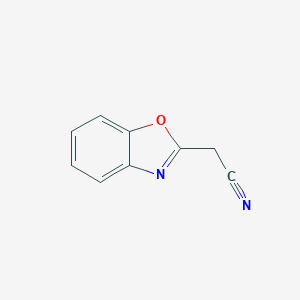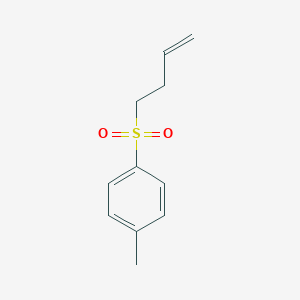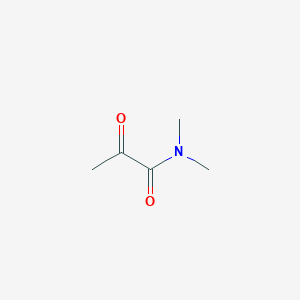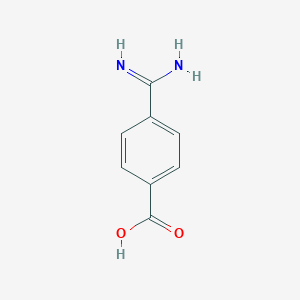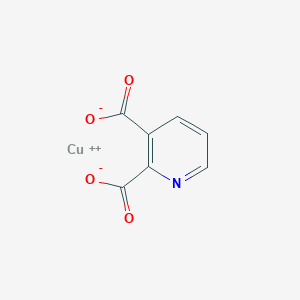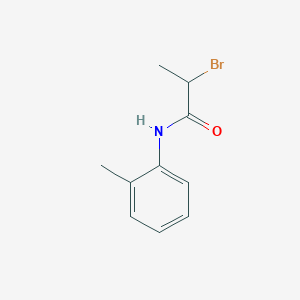![molecular formula C17H16ClNO B091373 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 19054-67-2](/img/structure/B91373.png)
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, is a derivative of dibenzo[b,f]azepine, which is a bicyclic system consisting of two benzene rings fused to an azepine ring. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of dihydrobenzo[b]azepine derivatives has been explored using iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis. This method is efficient and environmentally friendly, providing good to excellent yields of functionalized dihydroquinolines and dihydrobenzo[b]azepines from accessible substrates . Additionally, the synthesis of 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives has been achieved by phosgenation of 5H-dibenzo[b,f]azepine, followed by subsequent reactions with hydrazine hydrate and various aromatic aldehydes, leading to the formation of [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amides .
Molecular Structure Analysis
The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused with two benzene rings. The introduction of various substituents, such as the 3-chloropropanoyl group, can significantly alter the chemical and physical properties of the molecule, as well as its biological activity .
Chemical Reactions Analysis
Dibenzo[b,f]azepine derivatives undergo various chemical reactions, including oxidation and cyclopropanation. For instance, the oxidation of N-substituted dibenz[b,f]azepines with m-chloroperbenzoic acid leads to the formation of 10,11-oxides, which exhibit different reactivities with nucleophiles and undergo acid-catalyzed reactions . The dichloromethylene transfer reaction has been used to introduce a cyclopropane ring into the dibenzo[b,f]azepine system, resulting in a range of derivatives with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine and related compounds are influenced by their molecular structure. The presence of the chloropropanoyl group is likely to affect the compound's lipophilicity, solubility, and reactivity. The characterization of these compounds typically involves techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Neurology Research Chemicals and Analytical Standards
- Field : Neurology
- Application : “5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine” is listed under Neurology Research Chemicals and Analytical Standards . This suggests that it may be used as a reference standard in neurology research.
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in this context are not specified in the source .
Synthesis of Antidepressant Molecules
- Field : Medicinal Chemistry
- Application : The compound could potentially be involved in the synthesis of antidepressant molecules .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in this context are not specified in the source .
Ring Expansion in Heterocyclic Compounds Synthesis
- Field : Organic Chemistry
- Application : The compound could potentially be involved in the synthesis of seven-membered heterocyclic compounds through ring expansion of five or six-membered compounds .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in this context are not specified in the source .
Special Chemicals Provider
- Field : Chemical Industry
- Application : The compound is listed as a product by a provider of special chemicals , suggesting it may be used in various industrial applications.
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in this context are not specified in the source .
Reference Standards in Neurology Research
- Field : Neurology
- Application : “5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine” is available to purchase online as a reference standard from Neurology Research Chemicals and Analytical Standards . This suggests that it may be used as a reference standard in neurology research.
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in this context are not specified in the source .
Eigenschaften
IUPAC Name |
3-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZSZTVGIGNRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

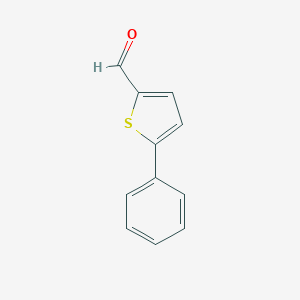
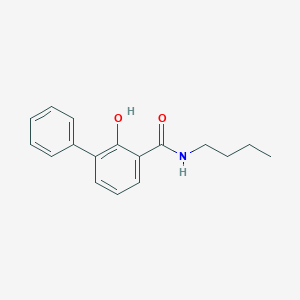
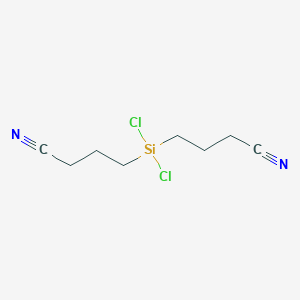
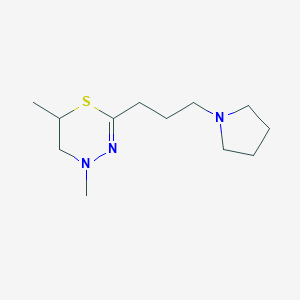

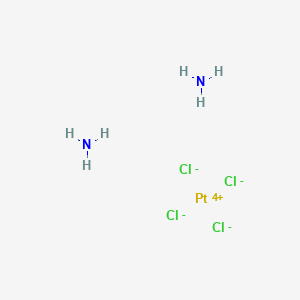
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
